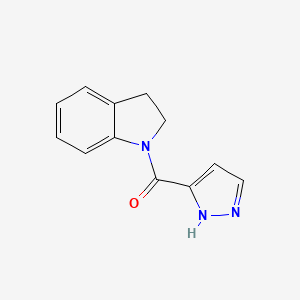
2,3-dihydro-1H-indol-1-yl(1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DIHYDRO-1H-INDOL-1-YL(1H-PYRAZOL-3-YL)METHANONE is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Pyrazole derivatives also exhibit significant pharmacological activities, making this compound of particular interest in medicinal chemistry.
Preparation Methods
The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL(1H-PYRAZOL-3-YL)METHANONE typically involves the reaction of indole derivatives with pyrazole derivatives under specific conditions. One common method involves the use of concentrated sulfuric acid as a catalyst, followed by hydrolysis . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include sulfuric acid, hydrazine hydrate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-DIHYDRO-1H-INDOL-1-YL(1H-PYRAZOL-3-YL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows it to bind with high affinity to multiple receptors, while the pyrazole ring contributes to its biological activity . These interactions can modulate various biochemical pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar compounds include other indole and pyrazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Pyrazole-3-carboxylic acid: Known for its anti-inflammatory activity.
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl(1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C12H11N3O/c16-12(10-5-7-13-14-10)15-8-6-9-3-1-2-4-11(9)15/h1-5,7H,6,8H2,(H,13,14) |
InChI Key |
FWLCINSTZWDYRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10951566.png)
![[7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](thiophen-2-yl)methanone](/img/structure/B10951570.png)
methanone](/img/structure/B10951576.png)

![4-[4-[(4-fluorophenoxy)methyl]phenyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10951581.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B10951582.png)
![2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-hexylacetamide](/img/structure/B10951586.png)
![N-(3-chloro-4-fluorophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10951588.png)
![methyl 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoate](/img/structure/B10951594.png)
![ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10951605.png)
![6-Amino-4-(4-bromothiophen-2-yl)-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10951620.png)
![11-methyl-4-[1-(3-nitrophenyl)sulfonylpiperidin-4-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10951637.png)
![methyl 7-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10951641.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B10951644.png)
